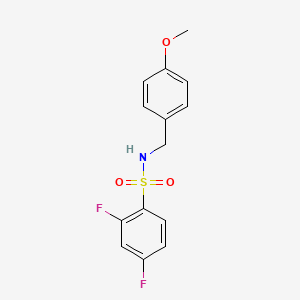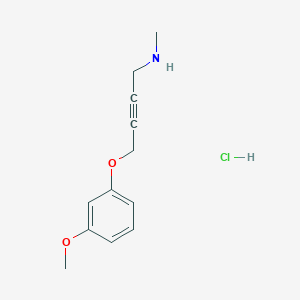
2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzenesulfonamide core substituted with two fluorine atoms at the 2 and 4 positions and a 4-methoxybenzyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzenesulfonyl chloride and 4-methoxybenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 2,4-difluorobenzenesulfonyl chloride is added dropwise to a solution of 4-methoxybenzylamine and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonamides with different nucleophiles.
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Sulfinamides or thiols.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antibacterial and antifungal agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is employed in chemical biology to study the effects of sulfonamide derivatives on cellular processes.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates or cofactors. This compound may inhibit enzymes involved in folate synthesis, leading to antibacterial effects. The fluorine atoms and methoxybenzyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-difluorobenzenesulfonamide: Lacks the methoxybenzyl group, making it less specific in its interactions.
4-methoxybenzenesulfonamide: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
N-benzylbenzenesulfonamide: Lacks both the fluorine atoms and the methoxy group, leading to different chemical and biological properties.
Uniqueness
2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the methoxybenzyl group. These substituents enhance its reactivity and specificity, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2,4-difluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-7-4-11(15)8-13(14)16/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHMDCWUXUMUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5999625.png)
![4-{1-[(2,5-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5999627.png)
![3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5999637.png)
![5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B5999643.png)
![dimethyl 5-{[(4-nitrophenoxy)acetyl]amino}isophthalate](/img/structure/B5999650.png)

![methyl N-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}glycinate](/img/structure/B5999664.png)
![N-[2-(4-morpholinyl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B5999667.png)
![4-[4-(3-methylphenyl)piperazin-1-yl][1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5999686.png)
![N-(bicyclo[2.2.1]hept-2-yl)-3-(4-ethylphenyl)propanamide](/img/structure/B5999692.png)
![2-(2-{[4-(benzyloxy)-3-chlorobenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B5999698.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone](/img/structure/B5999719.png)
![4-hydroxy-3-[7-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5999732.png)
